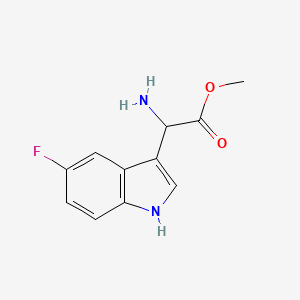

Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fluorinated indole ring, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

Amination: The 5-fluoroindole undergoes amination to introduce the amino group at the 2-position.

Esterification: The final step involves esterification with methyl chloroacetate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required standards .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 2-(1H-indol-3-yl)acetate: A non-fluorinated analog with similar biological activities.

5-Fluoroindole: A simpler fluorinated indole derivative used in various synthetic applications.

Uniqueness: Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate is unique due to the presence of both the amino and ester functional groups, as well as the fluorine atom on the indole ring. This combination enhances its biological activity and stability compared to other indole derivatives .

Biological Activity

Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C11H12FN3O2 and a molecular weight of approximately 221.19 g/mol. The compound features an indole ring system substituted with a fluorine atom at the 5-position and an amino group attached to an acetate moiety. This unique structure allows for significant intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate indole derivatives with amino acids or their esters. The general synthetic route can be summarized as follows:

- Starting Materials : Use 5-fluoroindole and glycine methyl ester hydrochloride.

- Reaction Conditions : Conduct the reaction in the presence of a base (e.g., sodium hydride or potassium carbonate).

- Purification : Employ techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anticancer applications. Notable findings include:

- Antitumor Activity : The compound has shown potential against several human tumor cell lines, including HT29 (colon carcinoma), PC3 (prostate carcinoma), and H460 (lung carcinoma). Cytotoxicity was assessed using the MTT assay, demonstrating significant inhibition of cell proliferation .

- Mechanism of Action : The mechanism involves interaction with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity, which leads to observed biological effects. For instance, its interaction with acetylcholinesterase (AChE) has been studied, revealing competitive inhibition patterns that suggest potential in treating neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| Methyl 2-(5-amino-1H-indol-3-yl)acetate | C11H12N2O2 | 0.95 | Contains an amino group at the 5-position |

| Methyl 2-(1H-indol-3-yl)acetate | C11H11N1O2 | 0.92 | Lacks fluorine substitution |

| Methyl 3-(1H-indol-3-yl)propanoate | C12H13N1O2 | 0.90 | Propanoate instead of acetate |

This compound stands out due to its specific combination of an indole structure with a fluorine atom and an acetate group, enhancing its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have documented the biological activity of this compound:

- Antitumor Studies : In vitro tests demonstrated that this compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Investigations into its effects on neurodegenerative diseases revealed that it exhibits low cytotoxicity while maintaining high permeability across the blood-brain barrier (BBB), making it a candidate for further development in treating conditions like Alzheimer's disease .

Properties

Molecular Formula |

C11H11FN2O2 |

|---|---|

Molecular Weight |

222.22 g/mol |

IUPAC Name |

methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C11H11FN2O2/c1-16-11(15)10(13)8-5-14-9-3-2-6(12)4-7(8)9/h2-5,10,14H,13H2,1H3 |

InChI Key |

DHWDZHNCJXWSQA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CNC2=C1C=C(C=C2)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.